(2S)-2-tert-butyl-2,5-dihydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-tert-butyl-2,5-dihydrothiophene is an organic compound that belongs to the class of dihydrothiophenes. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound is notable for its tert-butyl group attached to the second carbon in the ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-butyl-2,5-dihydrothiophene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an alkyne in the presence of a catalyst to form the thiophene ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-tert-butyl-2,5-dihydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
(2S)-2-tert-butyl-2,5-dihydrothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-tert-butyl-2,5-dihydrothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene: Lacks the tert-butyl group, resulting in different chemical properties.
2-tert-butylthiophene: Contains a fully unsaturated thiophene ring.
Tetrahydrothiophene: Fully saturated thiophene ring without the tert-butyl group.
Uniqueness
(2S)-2-tert-butyl-2,5-dihydrothiophene is unique due to the presence of both the tert-butyl group and the partially saturated thiophene ring
Properties
CAS No. |
920750-09-0 |
---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
(2S)-2-tert-butyl-2,5-dihydrothiophene |
InChI |
InChI=1S/C8H14S/c1-8(2,3)7-5-4-6-9-7/h4-5,7H,6H2,1-3H3/t7-/m0/s1 |
InChI Key |
YDLBKYSREPRKSB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1C=CCS1 |
Canonical SMILES |
CC(C)(C)C1C=CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.